molecular formula C14H17NO6 B554517 z-d-Glu-ome CAS No. 26566-11-0

z-d-Glu-ome

Cat. No.: B554517
CAS No.: 26566-11-0
M. Wt: 295.29 g/mol
InChI Key: BGMCTGARFXPQML-LLVKDONJSA-N
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Description

The compound (4R)-4-[(benzyloxy)carbonyl]amino-5-methoxy-5-oxopentanoic acid, commonly known as z-d-Glu-ome, is a derivative of glutamic acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and a methoxy group on the carboxyl group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[(benzyloxy)carbonyl]amino-5-methoxy-5-oxopentanoic acid typically involves the protection of the amino group of glutamic acid with a benzyloxycarbonyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions generally include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of (4R)-4-[(benzyloxy)carbonyl]amino-5-methoxy-5-oxopentanoic acid involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-[(benzyloxy)carbonyl]amino-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: (4R)-4-[(benzyloxy)carbonyl]amino-5-oxopentanoic acid.

    Deprotection: Glutamic acid derivatives.

    Coupling Reactions: Peptides and peptide derivatives.

Scientific Research Applications

(4R)-4-[(benzyloxy)carbonyl]amino-5-methoxy-5-oxopentanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (4R)-4-[(benzyloxy)carbonyl]amino-5-methoxy-5-oxopentanoic acid primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective coupling reactions. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the formation of desired peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-[(benzyloxy)carbonyl]amino-5-methoxy-5-oxopentanoic acid is unique due to its specific stereochemistry and the presence of both benzyloxycarbonyl and methoxy groups. This combination provides enhanced stability and selectivity in peptide synthesis, making it a valuable intermediate in the preparation of complex peptides and bioactive molecules .

Properties

IUPAC Name

(4R)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMCTGARFXPQML-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426423
Record name z-d-glu-ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26566-11-0
Record name z-d-glu-ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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